![molecular formula C17H15N3O4 B6345047 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264042-89-8](/img/structure/B6345047.png)
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Reduction of the nitro group: 1-(2-Amino-5-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Reduction of the carboxylic acid group: 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-methanol.
Nitration of the phenyl ring: 1-(2-Methyl-5-nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant and Anti-inflammatory Properties:
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Molecular docking simulations indicate that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways. For instance, derivatives with nitro groups have shown enhanced biological activity due to their ability to stabilize radical species and inhibit pro-inflammatory mediators .
Anticancer Activity:
Research has indicated that pyrazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent. Studies have reported that modifications on the pyrazole ring can significantly influence the potency of these compounds against specific cancer types .
Materials Science Applications
Nonlinear Optical Properties:
The compound's molecular structure suggests potential applications in nonlinear optics (NLO). The presence of electron-withdrawing groups like nitro can enhance the hyperpolarizability of the molecule, making it suitable for applications in photonic devices. Computational studies using Density Functional Theory (DFT) have shown that derivatives of this compound exhibit significant NLO properties, which could be harnessed in the development of advanced optical materials .
Photostability and Photovoltaic Applications:
Due to its unique electronic properties, this compound has been investigated for use in organic photovoltaics. Its ability to absorb light efficiently and convert it into electrical energy positions it as a potential candidate for solar cell applications. Studies suggest that incorporating such compounds into photovoltaic cells can enhance their efficiency and stability under light exposure .
Research Tool Applications
Biological Assays:
This compound serves as a valuable tool in biological assays aimed at understanding cellular mechanisms. Its ability to modulate specific signaling pathways allows researchers to explore its effects on cell proliferation, apoptosis, and gene expression. The compound can be utilized in high-throughput screening assays to identify new therapeutic targets .
Synthesis of Novel Derivatives:
The synthetic versatility of this compound allows for the creation of novel derivatives with tailored properties. By modifying various functional groups on the pyrazole ring, researchers can create compounds with enhanced biological activities or improved material properties. This aspect is crucial for drug discovery and materials engineering .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant inhibition of reactive oxygen species (ROS) production in vitro. |
Study B | Anticancer Properties | Showed IC50 values in low micromolar range against multiple cancer cell lines. |
Study C | NLO Properties | Exhibited hyperpolarizability values suitable for optical applications. |
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Known for its excellent antibacterial activity.
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine: Used in the synthesis of imatinib, a tyrosine kinase inhibitor.
Uniqueness
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with nitro, phenyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .
Biological Activity
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H15N3O4
- Molecular Weight : 325.32 g/mol
- CAS Number : 1264045-84-2
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines such as:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells and inhibit proliferation through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 12.07 |
Breast Cancer | MDA-MB-231 | 8.50 |
Liver Cancer | HepG2 | 10.00 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases. Docking studies suggest that the compound interacts effectively with molecular targets involved in inflammation pathways .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative demonstrates antimicrobial activity against various pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro, indicating its potential use as an antibacterial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest in the G2/M phase.
- Modulation of Cytokine Release : Inhibition of TNF-alpha and IL-6 reduces inflammation.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, contributing to its protective effects against cellular damage.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on different cancer cell lines, revealing that those with nitro substitutions exhibited enhanced antiproliferative activity compared to unsubstituted analogs .
- Anti-inflammatory Study : Another research focused on the compound's ability to inhibit LPS-induced TNF-alpha release in murine models, demonstrating a significant reduction in inflammation markers .
Properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPZQZKQRIBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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